
2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable bromomethylating agent in the presence of a catalyst. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include dichloromethane or chloroform.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under appropriate conditions.
Addition Reactions: The dioxolane ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative of the compound.
科学的研究の応用
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, affecting specific biochemical pathways.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane: Similar structure but with one less chlorine atom on the phenyl ring.
Uniqueness
The presence of the bromomethyl group and the specific pattern of chlorination on the phenyl ring make 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane unique
特性
CAS番号 |
61396-77-8 |
|---|---|
分子式 |
C10H8BrCl3O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
2-(bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H8BrCl3O2/c11-5-10(15-1-2-16-10)6-3-8(13)9(14)4-7(6)12/h3-4H,1-2,5H2 |
InChIキー |
LVVOKDOZQPZCAL-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CBr)C2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


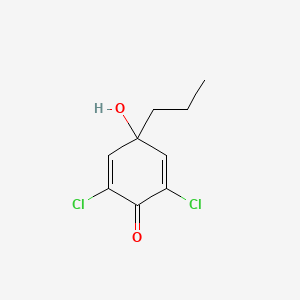
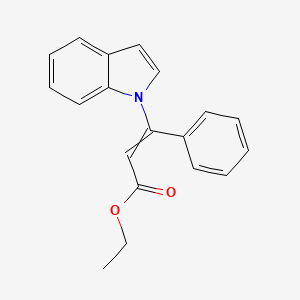
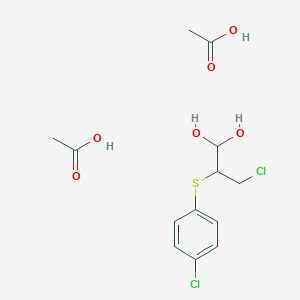
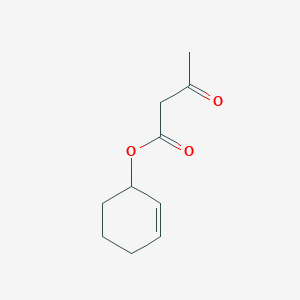

![Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate](/img/structure/B14591774.png)
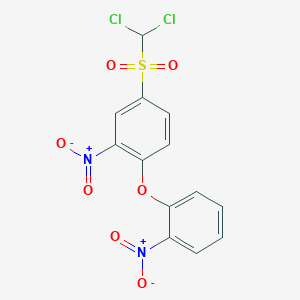
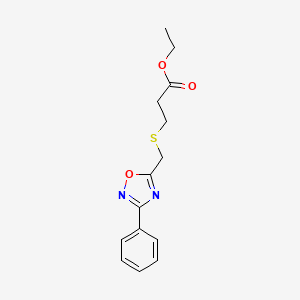
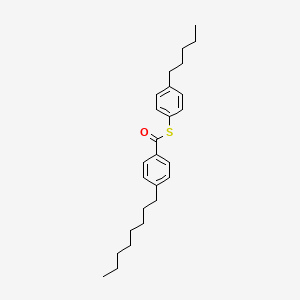

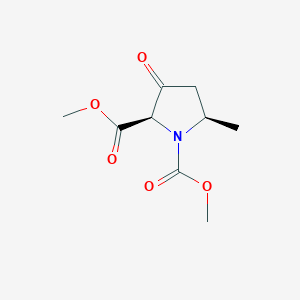
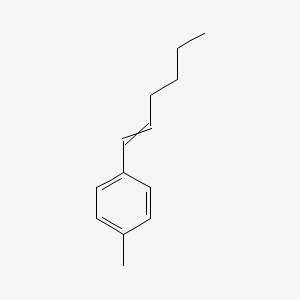
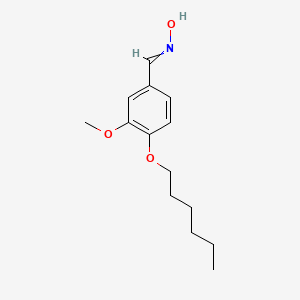
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
